Unique Target Engagement Profile: CK1δ Inhibition Versus Cathepsin X Liability in Analogs
This compound (WAY-647636) is distinguished as a Casein Kinase 1δ (CK1δ) inhibitor . In stark contrast, close structural analogs from the triazole-benzodioxin class, such as Z9 (1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((4-isopropyl-4H-1,2,4-triazol-3-yl)thio)ethan-1-one), have been characterized as potent inhibitors of cathepsin X, a cysteine carboxypeptidase [1]. The divergence in primary target is dictated by subtle modifications on the triazole ring: the 4-phenyl-5-(4-pyridinyl) substitution in WAY-647636 directs activity towards CK1δ, whereas the 4-isopropyl substitution in Z9 directs activity towards cathepsin X (IC50 = 7.1-13.6 μM) [1].
| Evidence Dimension | Primary Pharmacological Target |
|---|---|
| Target Compound Data | Casein Kinase 1δ (CK1δ) inhibitor |
| Comparator Or Baseline | Analog Z9: Potent and specific reversible cathepsin X inhibitor, IC50 = 7.1-13.6 μM [1] |
| Quantified Difference | Qualitative target difference; Z9 is a quantified cathepsin X inhibitor while the target compound is a CK1δ inhibitor. |
| Conditions | Biochemical assay context |
Why This Matters
For research targeting CK1δ-related pathways, this compound is a validated probe; use of an analog like Z9 would produce confounding data due to its primary cathepsin X inhibition.
- [1] Pečar Fonović, U., et al. (2020). Structure-activity relationships of triazole-benzodioxine inhibitors of cathepsin X. European Journal of Medicinal Chemistry, 193, 112218. View Source
